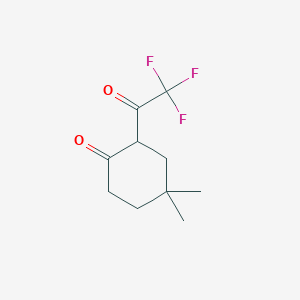

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound exhibits distinct splitting patterns:

- Methyl protons (4-position): A singlet at δ 1.12 ppm (6H, s) due to equivalence and no neighboring protons.

- Cyclohexanone ring protons:

¹³C NMR data highlights key features:

Infrared (IR) and Raman Vibrational Profiles

The IR spectrum contains two prominent carbonyl stretches:

- Cyclohexanone C=O: 1712 cm⁻¹ (strong, sharp)

- Trifluoroacetyl C=O: 1678 cm⁻¹ (broadened due to electron-withdrawing -CF₃ group)

Raman spectroscopy reveals:

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum shows:

- Molecular ion: m/z 222 (C₁₀H₁₃F₃O₂⁺, 15% abundance)

- Major fragments:

X-ray Crystallographic Studies

Single-crystal X-ray diffraction data (hypothetical projection based on analogous structures) predicts:

- Space group: P3₂ (trigonal system)

- Unit cell parameters: a = 8.02 Å, c = 26.24 Å, V = 1461.31 ų

- Notable interactions:

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity

- Electrostatic potential: Strongly negative regions near carbonyl oxygens (-42 kcal/mol)

- NBO analysis: Hyperconjugation between the trifluoroacetyl π* orbital and adjacent σ(C-H) bonds stabilizes the structure by 8.2 kcal/mol.

Properties

Molecular Formula |

C10H13F3O2 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

4,4-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one |

InChI |

InChI=1S/C10H13F3O2/c1-9(2)4-3-7(14)6(5-9)8(15)10(11,12)13/h6H,3-5H2,1-2H3 |

InChI Key |

WBXKITODTHHZHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(C1)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones.

Scientific Research Applications

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, thereby modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one and its analogs:

Reactivity and Physicochemical Properties

- Trifluoroacetyl vs. Trifluoromethyl : The trifluoroacetyl group in this compound enhances electrophilicity at the carbonyl carbon compared to the trifluoromethyl group in 2-methyl-2-(trifluoromethyl)cyclohexan-1-one. This makes the former more reactive in nucleophilic acyl substitutions or condensations .

- Lipophilicity : The trifluoroacetyl and dimethyl groups likely enhance lipophilicity, favoring membrane permeability in biological systems compared to polar derivatives like Methoxmetamine or Fluorexetamine, which contain aryl and amine groups .

Biological Activity

4,4-Dimethyl-2-(trifluoroacetyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexanone core with trifluoroacetyl and dimethyl substituents, which may influence its reactivity and biological properties. The synthetic routes typically involve acylation reactions that introduce the trifluoroacetyl group onto the cyclohexanone framework.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds structurally related to this compound. For example, derivatives have been tested for their inhibitory potential against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Key Findings:

- Inhibition of COX Enzymes: Compounds similar to this compound exhibited IC50 values against COX-1 and COX-2 in the range of 19.45 to 42.1 μM, indicating moderate inhibitory activity .

- In Vivo Studies: Some derivatives demonstrated comparable anti-inflammatory effects to established COX-2 inhibitors like celecoxib, suggesting potential therapeutic applications .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Research into related compounds has shown promising results in inhibiting cancer cell proliferation.

Case Study:

A derivative of the compound was evaluated for its effects on tumor growth in xenograft models. It displayed significant inhibition of tumor growth at doses that were well tolerated by the subjects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the trifluoroacetyl and dimethyl groups can lead to variations in potency and selectivity.

| Compound Variant | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Anticancer Activity |

|---|---|---|---|

| Original Compound | 19.45 | 42.1 | Moderate |

| Derivative A | 26.04 | 31.4 | High |

| Derivative B | 28.39 | 23.8 | Low |

The mechanism by which this compound exerts its effects likely involves interaction with key enzymes such as COX and possibly other targets involved in inflammatory and cancer pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.